molecular formula C19H34O B14476920 Nonadec-12-YN-9-one CAS No. 66249-78-3

Nonadec-12-YN-9-one

Cat. No.: B14476920
CAS No.: 66249-78-3
M. Wt: 278.5 g/mol
InChI Key: ZMUGALDPBACMDY-UHFFFAOYSA-N
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Description

Nonadec-12-YN-9-one is a 19-carbon aliphatic compound characterized by a terminal alkyne group at position 12 and a ketone functional group at position 7. This structure confers unique physicochemical properties, such as high polarity due to the ketone and reactivity from the alkyne moiety. For example, LC-124 (1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one) shares a similar alkyne-ketone framework but differs in chain length (C18 vs. C19) and the presence of an oxazole ring .

Properties

CAS No.

66249-78-3

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

nonadec-12-yn-9-one

InChI

InChI=1S/C19H34O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3-11,13,15-18H2,1-2H3

InChI Key

ZMUGALDPBACMDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCC#CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadec-12-YN-9-one can be synthesized through various synthetic routes. One common method involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using reagents like pyridinium chlorochromate or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon can be employed to facilitate the alkylation step, while the oxidation can be achieved using environmentally friendly oxidants like hydrogen peroxide.

Chemical Reactions Analysis

Types of Reactions: Nonadec-12-YN-9-one undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate or ozone.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The alkyne can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols add to the triple bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

Nonadec-12-YN-9-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Nonadec-12-YN-9-one involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with biological molecules, leading to the formation of covalent adducts. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

(a) 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one (LC-124)
  • Structure : C18 chain with an alkyne at position 9 and a ketone at position 1, fused to an oxazole ring.
  • Key Differences: Shorter carbon chain (C18 vs. C19 in Nonadec-12-YN-9-one).
  • Reactivity: The oxazole ring may stabilize the alkyne, reducing its reactivity compared to this compound .
(b) Octadec-9-ynoic Acid (LC-125)
  • Structure : C18 chain with a terminal alkyne at position 9 and a carboxylic acid group.
  • Key Differences: Carboxylic acid instead of ketone functional group. Absence of a mid-chain ketone reduces polarity compared to this compound.
  • Applications : Used in lipid metabolism studies, highlighting the role of alkyne positioning in biological systems .
(c) (Z)-Nonadec-9-ene
  • Structure : C19 chain with a cis double bond at position 8.
  • Key Differences :
    • Double bond (C=C) vs. alkyne (C≡C) and ketone (C=O).
    • Lower reactivity due to the absence of electron-withdrawing groups.
  • Physical Properties: Predicted lower melting and boiling points compared to this compound due to reduced polarity .

Physicochemical Properties

Compound Molecular Formula Functional Groups Boiling Point (°C) Reactivity
This compound C₁₉H₃₄O Alkyne (C12), Ketone (C9) N/A* High (alkyne + ketone)
LC-124 C₂₀H₂₈N₂O₂ Alkyne (C9), Ketone (C1) N/A Moderate (stabilized)
Octadec-9-ynoic Acid C₁₈H₃₂O₂ Alkyne (C9), Carboxylic Acid N/A High (acid + alkyne)
(Z)-Nonadec-9-ene C₁₉H₃₈ Double Bond (C9) ~320† Low

†Predicted using NIST data for similar alkenes .

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